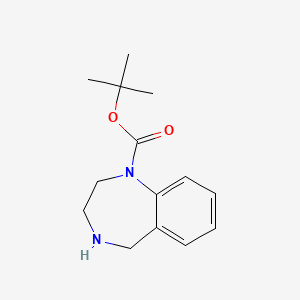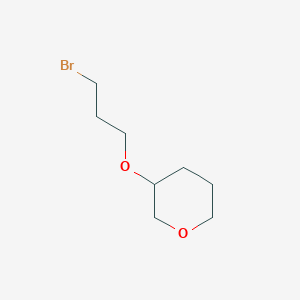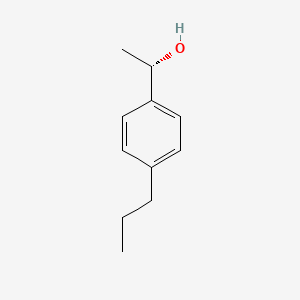
(1S)-1-(4-propylphenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-(4-propylphenyl)ethan-1-ol: is an organic compound that belongs to the class of alcohols It features a phenyl ring substituted with a propyl group at the para position and an ethan-1-ol group at the first carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(4-propylphenyl)ethan-1-ol can be achieved through several methods:
Reduction of Ketones: One common method involves the reduction of (4-propylphenyl)acetone using a chiral reducing agent to obtain the desired enantiomer.
Grignard Reaction: Another method involves the reaction of 4-propylbenzyl chloride with ethyl magnesium bromide, followed by hydrolysis to yield (1S)-1-(4-propylphenyl)ethan-1-ol.
Industrial Production Methods
In an industrial setting, the production of (1S)-1-(4-propylphenyl)ethan-1-ol may involve:
Catalytic Hydrogenation: Using a chiral catalyst to selectively hydrogenate the corresponding ketone.
Enzymatic Reduction: Employing specific enzymes that can reduce the ketone to the alcohol with high enantioselectivity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: (1S)-1-(4-propylphenyl)ethan-1-ol can be oxidized to form (4-propylphenyl)acetone using oxidizing agents like chromium trioxide.
Reduction: Further reduction can convert it into (1S)-1-(4-propylphenyl)ethane.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride to form (1S)-1-(4-propylphenyl)ethyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products
Oxidation: (4-propylphenyl)acetone.
Reduction: (1S)-1-(4-propylphenyl)ethane.
Substitution: (1S)-1-(4-propylphenyl)ethyl chloride.
Aplicaciones Científicas De Investigación
(1S)-1-(4-propylphenyl)ethan-1-ol: has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mecanismo De Acción
The mechanism by which (1S)-1-(4-propylphenyl)ethan-1-ol exerts its effects involves:
Molecular Targets: It may interact with specific enzymes or receptors in biological systems.
Pathways: The compound can modulate biochemical pathways, potentially influencing processes like inflammation or pain perception.
Comparación Con Compuestos Similares
(1S)-1-(4-propylphenyl)ethan-1-ol: can be compared with other similar compounds:
(1S)-1-(4-methylphenyl)ethan-1-ol: Similar structure but with a methyl group instead of a propyl group.
(1S)-1-(4-ethylphenyl)ethan-1-ol: Contains an ethyl group instead of a propyl group.
(1S)-1-(4-isopropylphenyl)ethan-1-ol: Features an isopropyl group, leading to different steric and electronic effects.
Uniqueness
The uniqueness of (1S)-1-(4-propylphenyl)ethan-1-ol lies in its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C11H16O |
|---|---|
Peso molecular |
164.24 g/mol |
Nombre IUPAC |
(1S)-1-(4-propylphenyl)ethanol |
InChI |
InChI=1S/C11H16O/c1-3-4-10-5-7-11(8-6-10)9(2)12/h5-9,12H,3-4H2,1-2H3/t9-/m0/s1 |
Clave InChI |
AWOFDBUEQBAWBO-VIFPVBQESA-N |
SMILES isomérico |
CCCC1=CC=C(C=C1)[C@H](C)O |
SMILES canónico |
CCCC1=CC=C(C=C1)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


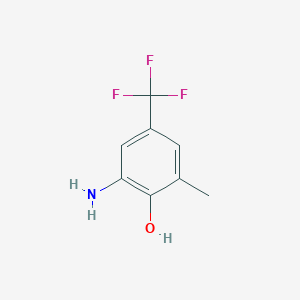
![3-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-2,2-difluoropropan-1-amine](/img/structure/B13161854.png)
![({[2-(Bromomethyl)-2-methylpentyl]oxy}methyl)benzene](/img/structure/B13161877.png)

![N-[(3-aminocyclobutyl)methyl]-2-methylpropanamide](/img/structure/B13161885.png)
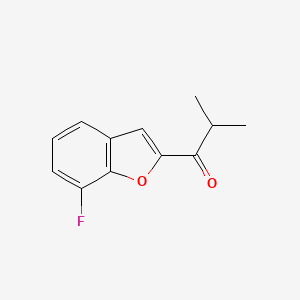
![6-[(Pyrrolidin-3-ylmethyl)amino]pyridine-3-carbonitrile](/img/structure/B13161894.png)
![5-[(Cyclobutylamino)methyl]-1-methyl-1H-imidazole-2-carbonitrile](/img/structure/B13161901.png)
![N-[(3-Aminocyclopentyl)methyl]-1-methylcyclopropane-1-carboxamide](/img/structure/B13161908.png)


